molecular formula C18H13Cl2NO2 B2730913 N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 940996-81-6

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2730913
CAS No.: 940996-81-6
M. Wt: 346.21
InChI Key: CXZARJDRIKEURQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative featuring dual chloro-substituted aromatic rings. The compound consists of a 2-methylfuran core substituted at position 3 with a carboxamide group linked to a 3-chlorophenyl moiety and at position 5 with a 4-chlorophenyl group. This structure combines electron-withdrawing chlorine substituents with a planar furan heterocycle, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZARJDRIKEURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a

Biological Activity

N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide (CAS No. 940996-81-6) is a synthetic organic compound with significant biological activity. This article explores its synthesis, chemical properties, biological effects, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of chlorinated phenyl groups and a furan ring. Its molecular formula is C18H13Cl2NO2C_{18}H_{13}Cl_{2}NO_{2}, and it has a molecular weight of 346.2 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H13Cl2NO2C_{18}H_{13}Cl_{2}NO_{2}
Molecular Weight346.2 g/mol
CAS Number940996-81-6

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. This reaction is commonly performed using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, it has been shown to inhibit cell proliferation in MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .

Case Study: MDA-MB-231 Cell Line

  • IC50 Value: 0.126 μM
  • Selectivity Index: Approximately 20-fold greater against cancer cells compared to non-cancerous cells.

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
  • Targeting Matrix Metalloproteinases (MMPs): It has shown significant inhibitory effects on MMP-2 and MMP-9, enzymes involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. The compound demonstrates a clearance rate of 82.7 mL/h/kg following intravenous administration, suggesting efficient metabolic processing .

Toxicity Studies

Toxicological assessments reveal that this compound exhibits no acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is essential for its potential therapeutic applications .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide (CAS 941238-56-8)

  • Structural Differences : Replaces the 3-chlorophenyl group with a 2-methoxybenzyl substituent.
  • Key Properties :
    • Molecular weight: 355.81 g/mol
    • Predicted pKa: 11.49 (indicating moderate basicity)
    • Boiling point: 493.6 ± 45.0 °C
  • Implications : The methoxy group enhances solubility compared to chloro substituents but reduces lipophilicity. This analog’s higher boiling point suggests stronger intermolecular forces due to polar methoxy interactions .

5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide

  • Structural Differences: Features a furan-2-carboxamide backbone with a 3-chlorophenyl group and a 4-diethylaminophenyl substituent.
  • Predicted to exhibit enhanced solubility in polar solvents compared to the target compound due to the tertiary amine .

N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Structural Differences : Replaces the furan ring with an isoxazole heterocycle and modifies substitution patterns.
  • Key Properties :
    • Isoxazole’s higher aromaticity and electronegative oxygen may alter electronic distribution, affecting reactivity and metabolic stability.
    • The dual chloro substituents mirror the target compound’s design but in a different spatial arrangement .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Cl Substituents Predicted logP Key Functional Groups
Target Compound ~358.2* 3-Cl, 4-Cl ~3.5 Furan, carboxamide
5-(4-Cl-phenyl)-N-(2-methoxybenzyl) [16] 355.81 4-Cl 3.2 Methoxybenzyl, furan
5-(3-Cl-phenyl)-N-[4-(diethylamino)phenyl] [17] ~380.9* 3-Cl ~2.8 Diethylamino, furan
Isoxazole analog [8] 335.8 5-Cl (phenyl), 2-Cl (aryl) ~3.7 Isoxazole, carboxamide

*Estimated based on structural similarity.

Key Observations :

  • The target compound’s dual chloro substituents increase lipophilicity (higher logP) compared to analogs with single chloro or polar groups (e.g., methoxy or diethylamino).
  • Isoxazole analogs exhibit higher logP due to reduced polarity of the heterocycle compared to furan .

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